3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl-
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Overview
Description
3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiocarboxamide group, a chloro-substituted phenyl ring, and a butenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Thiocarboxamide Group: This step may involve the reaction of the thiophene ring with thiocarboxamide reagents under specific conditions.
Substitution Reactions: The chloro and butenylthio groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Specific details would require consultation with industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiocarboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiocarboxamide and chloro groups suggests potential interactions with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the chloro and butenylthio groups.
4-Chlorophenylthiourea: Contains a thiourea group instead of thiocarboxamide.
2-Methylthiophene: Lacks the additional functional groups present in the target compound.
Uniqueness
The unique combination of functional groups in 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
178870-04-7 |
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Molecular Formula |
C16H16ClNS3 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C16H16ClNS3/c1-3-4-8-21-15-10-12(5-6-14(15)17)18-16(19)13-7-9-20-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,19)/b4-3+ |
InChI Key |
NLFLVHAFOCGXJG-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl |
Canonical SMILES |
CC=CCSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl |
Origin of Product |
United States |
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